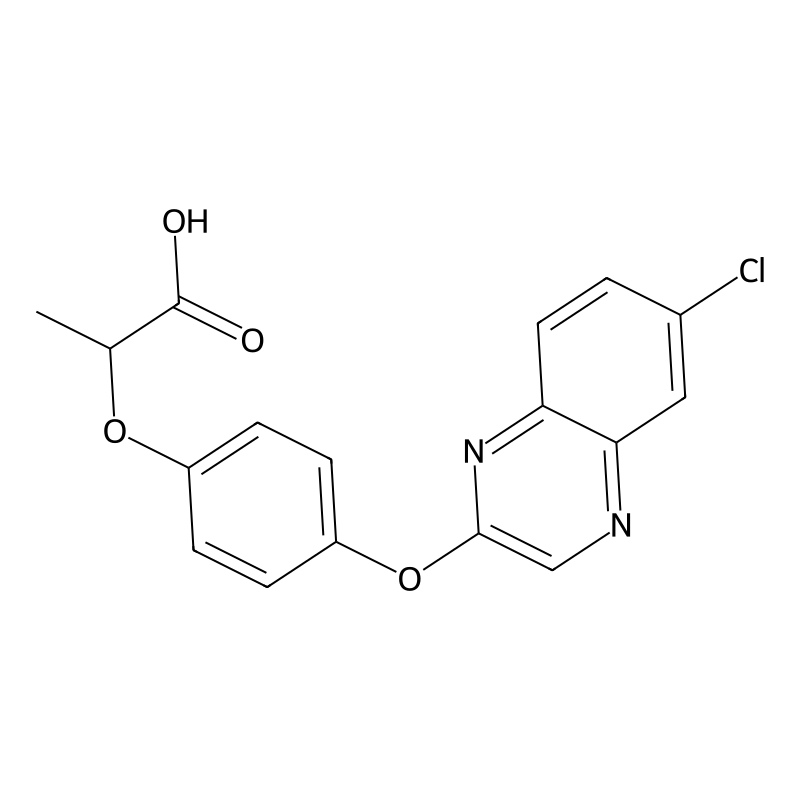

Quizalofop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quizalofop (CAS 76578-12-6) is the foundational free acid form of the aryloxyphenoxypropionate (FOP) class of acetyl-CoA carboxylase (ACCase) inhibitors. While its esterified derivatives (such as quizalofop-ethyl) dominate agricultural field applications, the free acid is the biologically active moiety responsible for direct enzyme inhibition . In procurement and material selection, Quizalofop free acid is prioritized as an indispensable analytical reference standard, a direct-acting in vitro biochemical probe, and a versatile synthetic precursor. Its unmasked carboxylic acid group provides distinct aqueous solubility profiles and immediate reactivity, making it a critical baseline material for agrochemical research, environmental monitoring, and the synthesis of novel herbicide conjugates [1].

Substituting Quizalofop free acid with its commercial ester analogs (e.g., quizalofop-ethyl) or other FOP class members fundamentally compromises controlled laboratory workflows. Esters are prodrugs that exhibit negligible direct binding to isolated ACCase; they require in vivo enzymatic cleavage by plant esterases to become active . Consequently, utilizing an ester in cell-free enzymatic assays yields false-negative inhibition data. Conversely, replacing Quizalofop with other free acid FOPs, such as haloxyfop, alters target-site specificity, as specific ACCase point mutations (e.g., A2004V) differentially affect the binding affinity of quizalofop versus haloxyfop [1]. Procurement of the exact Quizalofop free acid is therefore mandatory for accurate in vitro target engagement, specific mutant characterization, and avoiding the unpredictable kinetics of esterase-dependent bioactivation [2].

Direct In Vitro Target Engagement (Free Acid vs. Ester)

In cell-free biochemical assays, Quizalofop free acid directly binds and inhibits ACCase, demonstrating an IC50 of approximately 40-55 nM. In contrast, the commercial ester form (quizalofop-ethyl) is a prodrug that lacks the necessary structural conformation to effectively block the enzyme's carboxyltransferase domain without prior hydrolysis, rendering it inactive in vitro [1].

| Evidence Dimension | In vitro ACCase inhibition (IC50) |

| Target Compound Data | ~40-55 nM (Quizalofop active free acid) |

| Comparator Or Baseline | >1000 nM or inactive (Quizalofop-ethyl ester, pre-hydrolysis) |

| Quantified Difference | >20-fold higher direct in vitro potency for the free acid |

| Conditions | Cell-free isolated ACCase enzymatic assay |

Buyers must procure the free acid for any in vitro target-binding assays, as the ester form will fail to inhibit the enzyme without a biological activation system.

Target-Site Mutation Specificity (Quizalofop vs. Haloxyfop)

Structural biology and resistance modeling reveal that the ACCase A2004V mutation significantly reduces the binding pocket volume, specifically hindering Quizalofop interaction. However, this same mutation does not impede the binding of the closely related analog haloxyfop, resulting in negative cross-resistance [1].

| Evidence Dimension | Binding affinity to A2004V mutated ACCase |

| Target Compound Data | Severely reduced binding affinity (conferring up to 68-fold resistance in vivo) |

| Comparator Or Baseline | Haloxyfop (retains binding affinity / negative cross-resistance) |

| Quantified Difference | Divergent resistance profiles despite shared chemical class |

| Conditions | Soluble protein extracts from A2004V homozygous mutant wheat |

Procuring Quizalofop is essential when specifically screening for or characterizing the A2004V target-site mutation, as substituting it with haloxyfop will yield contradictory resistance data.

Physicochemical Suitability for Aqueous Assays (Free Acid vs. Ester)

The esterification of quizalofop drastically increases its lipophilicity to enhance cuticular penetration in plants, resulting in a LogP of approximately 4.4 and aqueous solubility below 1 mg/L. The free acid, conversely, possesses a much lower LogP (<2 at pH 7) and readily forms highly soluble salts at physiological pH, preventing precipitation in standard aqueous assay buffers [1].

| Evidence Dimension | Aqueous solubility and Lipophilicity (LogP) |

| Target Compound Data | Lower LogP (<2 at pH 7) and high aqueous solubility as a salt |

| Comparator Or Baseline | Quizalofop-ethyl ester (LogP ~4.4, solubility ~0.3-0.6 mg/L) |

| Quantified Difference | Orders of magnitude higher aqueous solubility for the free acid at physiological pH |

| Conditions | Aqueous buffer systems at pH 7.0, 20°C |

The free acid eliminates the need for high concentrations of organic co-solvents (like DMSO) in in vitro assays, preventing solvent-induced enzyme denaturation.

Precursor Efficiency for Custom Conjugation

For the development of immunoassays or novel prodrugs, the unmasked carboxylic acid of Quizalofop allows for direct activation (e.g., via EDC/NHS) and subsequent amidation or esterification. Procuring the ester requires an initial saponification step, which adds process time, reduces overall yield by 10-20%, and risks base-catalyzed degradation or racemization of the propionate chiral center [1].

| Evidence Dimension | Synthetic steps to conjugation |

| Target Compound Data | 1 step (direct coupling) |

| Comparator Or Baseline | Quizalofop-ethyl (2 steps: deprotection then coupling) |

| Quantified Difference | Elimination of the deprotection step, avoiding yield loss and racemization risk |

| Conditions | Standard bioconjugation or hapten synthesis workflows |

Procuring the free acid directly streamlines synthetic pipelines for hapten generation and custom formulation, ensuring higher yields and preserved stereochemistry.

Cell-Free ACCase Inhibition Screening

Essential for high-throughput biochemical assays where direct enzyme inhibition must be measured without the confounding variable of esterase-dependent prodrug activation [1].

Hapten Synthesis for Immunoassay Development

Ideal as a direct synthetic precursor for coupling to carrier proteins (e.g., BSA or KLH) via the free carboxylic acid to generate highly specific antibodies for environmental monitoring [2].

Analytical Reference for Environmental Fate Studies

Required as the definitive analytical standard for quantifying the primary degradation metabolite of commercial quizalofop esters in soil, water, and agricultural commodities [3].

Characterization of Herbicide-Resistant Crop Mutants

The specific choice for probing ACCase target-site mutations (such as A2004V) in plant biotechnology, where its unique binding pocket interactions differentiate it from other FOP herbicides [1].

References

- [1] Plant Physiology. 'Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase.' 2020.

- [2] Journal of Agricultural and Food Chemistry. 'Hapten Syntheses and Antibody Generation for a New Herbicide.' 2007.

- [3] EFSA Journal. 'Review of the existing maximum residue levels for quizalofop.' 2017;15(12):5050.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Tanadul OU, Noochanong W, Jirakranwong P, Chanprame S. EMS-induced mutation followed by quizalofop-screening increased lipid productivity in Chlorella sp. Bioprocess Biosyst Eng. 2018 May;41(5):613-619. doi: 10.1007/s00449-018-1896-1. Epub 2018 Jan 19. PubMed PMID: 29350295.

3: Dauer J, Hulting A, Carlson D, Mankin L, Harden J, Mallory-Smith C. Gene flow from single and stacked herbicide-resistant rice (Oryza sativa): modeling occurrence of multiple herbicide-resistant weedy rice. Pest Manag Sci. 2018 Feb;74(2):348-355. doi: 10.1002/ps.4711. Epub 2017 Oct 6. PubMed PMID: 28834651.

4: Laforest M, Soufiane B, Simard MJ, Obeid K, Page E, Nurse RE. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Nov;73(11):2227-2235. doi: 10.1002/ps.4675. Epub 2017 Sep 11. PubMed PMID: 28755464.

5: Kumar V, Jha P. First report of Ser653Asn mutation endowing high-level resistance to imazamox in downy brome (Bromus tectorum L.). Pest Manag Sci. 2017 Dec;73(12):2585-2591. doi: 10.1002/ps.4673. Epub 2017 Aug 29. PubMed PMID: 28734097.

6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.

7: Zhang H, Li M, Li J, Wang G, Liu Y. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Microb Cell Fact. 2017 May 10;16(1):80. doi: 10.1186/s12934-017-0695-8. PubMed PMID: 28490371; PubMed Central PMCID: PMC5424357.

8: Lubomirsky E, Padró JM, Di Loreto H, Castells CB. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Electrophoresis. 2017 Aug;38(15):1948-1955. doi: 10.1002/elps.201600528. Epub 2017 May 11. PubMed PMID: 28432770.

9: Chen J, Huang Z, Huang H, Wei S, Liu Y, Jiang C, Zhang J, Zhang C. Selection of relatively exact reference genes for gene expression studies in goosegrass (Eleusine indica) under herbicide stress. Sci Rep. 2017 Apr 21;7:46494. doi: 10.1038/srep46494. PubMed PMID: 28429727; PubMed Central PMCID: PMC5399354.

10: Chawla S, Patel HK, Gor HN, Vaghela KM, Solanki PP, Shah PG. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. J AOAC Int. 2017 May 1;100(3):616-623. doi: 10.5740/jaoacint.17-0048. Epub 2017 Mar 16. PubMed PMID: 28300025.

11: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.

12: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.

13: Zhu LZ, Qi SZ, Cao FJ, Mu XY, Yang Y, Wang C. Quizalofop-P-ethyl exposure increases estrogen axis activity in male and slightly decreases estrogen axis activity in female zebrafish (Danio rerio). Aquat Toxicol. 2017 Feb;183:76-84. doi: 10.1016/j.aquatox.2016.12.011. Epub 2016 Dec 12. PubMed PMID: 28027508.

14: Zhang H, Li M, Li J, Wang G, Li F, Xu D, Liu Y, Xiong M. A key esterase required for the mineralization of quizalofop-p-ethyl by a natural consortium of Rhodococcus sp. JT-3 and Brevundimonas sp. JT-9. J Hazard Mater. 2017 Apr 5;327:1-10. doi: 10.1016/j.jhazmat.2016.12.038. Epub 2016 Dec 21. PubMed PMID: 28027504.

15: Wu H, Zhao Y, Tan X, Zeng X, Guo Y, Yang J. A convenient method for determination of quizalofop-p-ethyl based on the fluorescence quenching of eosin Y in the presence of Pd(II). Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 5;174:301-306. doi: 10.1016/j.saa.2016.12.003. Epub 2016 Dec 15. PubMed PMID: 27987479.

16: Shergill LS, Malone J, Boutsalis P, Preston C, Gill G. Basis of ACCase and ALS inhibitor resistance in Hordeum glaucum Steud. Pest Manag Sci. 2017 Aug;73(8):1638-1647. doi: 10.1002/ps.4501. Epub 2017 Feb 15. PubMed PMID: 27976507.

17: Saha A, Bhaduri D, Pipariya A, Jain NK. Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. Environ Sci Pollut Res Int. 2016 Dec;23(23):23758-23771. Epub 2016 Sep 13. PubMed PMID: 27623852.

18: Han Y, Song L, Zou N, Chen R, Qin Y, Pan C. Multi-residue determination of 171 pesticides in cowpea using modified QuEChERS method with multi-walled carbon nanotubes as reversed-dispersive solid-phase extraction materials. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Sep 15;1031:99-108. doi: 10.1016/j.jchromb.2016.07.043. Epub 2016 Jul 25. PubMed PMID: 27475452.

19: Ma L, Liu H, Qu H, Xu Y, Wang P, Sun M, Zhou Z, Liu D. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida. Chemosphere. 2016 Jun;152:173-80. doi: 10.1016/j.chemosphere.2016.02.084. Epub 2016 Mar 9. PubMed PMID: 26971169.

20: Qin Y, Huang B, Zhang J, Han Y, Li Y, Zou N, Yang J, Pan C. Analytical method for 44 pesticide residues in spinach using multi-plug-filtration cleanup based on multiwalled carbon nanotubes with liquid chromatography and tandem mass spectrometry detection. J Sep Sci. 2016 May;39(9):1757-65. doi: 10.1002/jssc.201501401. Epub 2016 Apr 13. Erratum in: J Sep Sci. 2016 Aug;39(15):3091. PubMed PMID: 26968118.